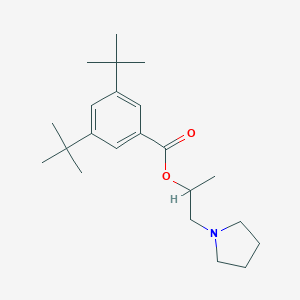
1-(Pyrrolidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate, commonly known as PB-22, is a synthetic cannabinoid that acts as a potent agonist for the CB1 and CB2 receptors. It was first synthesized in 2012 by Pfizer and has since gained popularity as a research chemical in the scientific community. PB-22 is a member of the indole family of synthetic cannabinoids and is structurally similar to JWH-018 and AM-2201.
Mechanism of Action
PB-22 acts as a potent agonist for both CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating a wide range of physiological processes. When PB-22 binds to these receptors, it triggers a cascade of events that ultimately leads to the activation of intracellular signaling pathways. This can result in a wide range of effects, including altered gene expression, changes in neurotransmitter release, and modulation of ion channels.
Biochemical and Physiological Effects:
PB-22 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders. Additionally, PB-22 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
PB-22 has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use in lab experiments. For example, PB-22 has been shown to be highly lipophilic, which can make it difficult to dissolve in aqueous solutions. Additionally, its effects can be difficult to interpret due to the complex interactions between the endocannabinoid system and other physiological processes.
Future Directions
There are several potential future directions for research involving PB-22. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and reduced side effects. Another potential direction is the investigation of the role of the endocannabinoid system in the regulation of appetite and metabolism. Finally, PB-22 may also be useful in the development of new treatments for pain, anxiety, and inflammation.
Synthesis Methods
The synthesis of PB-22 involves the reaction of 3,5-di-tert-butylbenzoic acid with pyrrolidine and isobutyryl chloride. The resulting compound is then reacted with 1-bromo-2-propanol to produce the final product. The synthesis of PB-22 is relatively simple and can be achieved in a few steps with high yield.
Scientific Research Applications
PB-22 has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for both CB1 and CB2 receptors, making it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. PB-22 has also been used in studies investigating the role of the endocannabinoid system in pain modulation, anxiety, and addiction.
properties
Molecular Formula |
C22H35NO2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-yl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H35NO2/c1-16(15-23-10-8-9-11-23)25-20(24)17-12-18(21(2,3)4)14-19(13-17)22(5,6)7/h12-14,16H,8-11,15H2,1-7H3 |
InChI Key |
YVDOBJABOBRJAQ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)